molecular formula C7H6ClNO3S B13528133 6-Acetylpyridine-3-sulfonyl chloride

6-Acetylpyridine-3-sulfonyl chloride

Cat. No.: B13528133
M. Wt: 219.65 g/mol
InChI Key: BKQYYADSJNLKIQ-UHFFFAOYSA-N
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Description

6-Acetylpyridine-3-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an acetyl group attached to the pyridine ring at the 6th position and a sulfonyl chloride group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 6-acetylpyridine. One common method includes the reaction of 6-acetylpyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3rd position of the pyridine ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

For industrial production, a more scalable method involves the use of phosphorus pentachloride as a chlorinating agent. In this process, 6-acetylpyridine-3-sulfonic acid is reacted with phosphorus pentachloride in a suitable solvent such as chlorobenzene or trifluoromethylbenzene. The reaction mixture is then subjected to distillation under reduced pressure to purify the this compound .

Chemical Reactions Analysis

Types of Reactions

6-Acetylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Acylation: The acetyl group can participate in acylation reactions, forming ketones or esters.

    Reduction: The compound can be reduced to form corresponding sulfonyl hydrides or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Acylation: Reagents such as acetic anhydride or acetyl chloride are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Scientific Research Applications

6-Acetylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-Acetylpyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide derivatives. These reactions can modify the activity of biomolecules or create new compounds with desired properties. The acetyl group can also participate in various acylation reactions, further expanding the compound’s utility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-sulfonyl chloride: Lacks the acetyl group, making it less versatile in acylation reactions.

    6-Methylpyridine-3-sulfonyl chloride: Contains a methyl group instead of an acetyl group, affecting its reactivity and applications.

    Tosyl chloride (p-Toluenesulfonyl chloride): Commonly used sulfonyl chloride with a toluene ring, differing in structure and reactivity.

Uniqueness

6-Acetylpyridine-3-sulfonyl chloride is unique due to the presence of both the acetyl and sulfonyl chloride groups, which provide dual functionality. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds .

Properties

Molecular Formula

C7H6ClNO3S

Molecular Weight

219.65 g/mol

IUPAC Name

6-acetylpyridine-3-sulfonyl chloride

InChI

InChI=1S/C7H6ClNO3S/c1-5(10)7-3-2-6(4-9-7)13(8,11)12/h2-4H,1H3

InChI Key

BKQYYADSJNLKIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

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